- Process for selective halogenation of tertiary hydrogen in alkanes, China, , ,

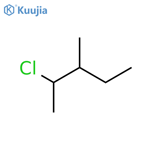

Cas no 918-84-3 (Pentane,3-chloro-3-methyl-)

Pentane,3-chloro-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Pentane,3-chloro-3-methyl-

- 3-CHLORO-3-METHYLPENTANE

- 1,1-diethylethyl chloride

- 3-Chlor-3-methyl-pentan

- 3-chloro-3-methyl-pentane

- 3-methyl-3-chloropentane

- 5-chloro-3-methylpentane

- Diethylmethylcarbinyl chloride

- Methyl-diaethyl-chlormethan

- Pentane,3-chloro-3-methyl

- 3-Chloro-3-methylpentane (ACI)

- 1-Ethyl-1-methylpropyl chloride

- AKOS015916539

- DTXSID80238703

- Pentane, 3-chloro-3-methyl-

- 918-84-3

- 3-Chloro-3-methylpentane, 97%

- SCHEMBL665337

- 1-methyl-1-ethyl-propyl chloride

-

- MDL: MFCD00000819

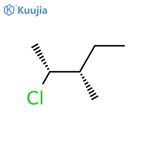

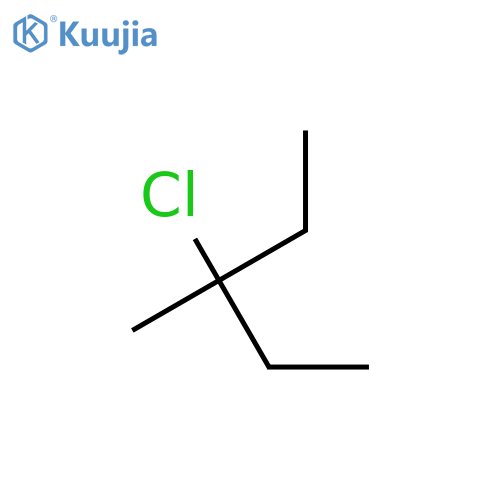

- インチ: 1S/C6H13Cl/c1-4-6(3,7)5-2/h4-5H2,1-3H3

- InChIKey: SGWJUIFOPCZXMR-UHFFFAOYSA-N

- SMILES: ClC(CC)(CC)C

計算された属性

- 精确分子量: 120.07100

- 同位素质量: 120.070578

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 7

- 回転可能化学結合数: 2

- 複雑さ: 46.1

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- Surface Charge: 0

- トポロジー分子極性表面積: 0

- 互变异构体数量: 何もない

- XLogP3: 何もない

じっけんとくせい

- 密度みつど: 0.885 g/mL at 25 °C(lit.)

- ゆうかいてん: -35.1°C (estimate)

- Boiling Point: 115-116 °C/760 mmHg(lit.)

- フラッシュポイント: 華氏温度:48.2°f

摂氏度:9°c - Refractive Index: n20/D 1.421(lit.)

- PSA: 0.00000

- LogP: 2.80390

- Solubility: 未確定

Pentane,3-chloro-3-methyl- Security Information

-

Symbol:

- Signal Word:Danger

- 危害声明: H225-H315-H319-H335

- Warning Statement: P210-P261-P305+P351+P338

- 危険物輸送番号:UN 1993 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-36/37/38

- セキュリティの説明: S16; S26; S36/37/39

-

危険物標識:

- 安全术语:3.1

- HazardClass:3.1

- Packing Group:II

- Risk Phrases:R11; R36/37/38

- 包装グループ:II

Pentane,3-chloro-3-methyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB64660-1g |

3-Chloro-3-methylpentane |

918-84-3 | 97% | 1g |

$52.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1842962-25g |

3-Chloro-3-Methylpentane |

918-84-3 | 98% | 25g |

¥2805.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1842962-1g |

3-Chloro-3-Methylpentane |

918-84-3 | 98% | 1g |

¥260.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1842962-5g |

3-Chloro-3-Methylpentane |

918-84-3 | 98% | 5g |

¥838.00 | 2024-04-25 | |

| 1PlusChem | 1P003JO4-250mg |

3-Chloro-3-methylpentane |

918-84-3 | 98% | 250mg |

$34.00 | 2024-04-20 | |

| 1PlusChem | 1P003JO4-25g |

3-Chloro-3-methylpentane |

918-84-3 | ≥96% | 25g |

$315.00 | 2024-04-20 | |

| Aaron | AR003JWG-10g |

3-Chloro-3-methylpentane |

918-84-3 | 98% | 10g |

$126.00 | 2024-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-231587-25g |

3-Chloro-3-methylpentane, |

918-84-3 | ≥96% | 25g |

¥1091.00 | 2023-09-05 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 304255-25G |

Pentane,3-chloro-3-methyl- |

918-84-3 | 25g |

¥1874.4 | 2023-12-08 | ||

| 1PlusChem | 1P003JO4-100mg |

3-Chloro-3-methylpentane |

918-84-3 | 98% | 100mg |

$29.00 | 2024-04-20 |

Pentane,3-chloro-3-methyl- 合成方法

Synthetic Circuit 1

1.2 Catalysts: Tetrabutylammonium chloride , Silver (nanoparticle Ag supported on AgCl) , Silver chloride ; 6 h, rt

Synthetic Circuit 2

- Catalyst-free process for the continuous preparation of branched alkyl halides by the addition reaction of branched alkenes with hydrogen halides, European Patent Organization, , ,

Synthetic Circuit 3

- Synthesis of selectively deuterated 3-methylpentanes, Hiroshima Daigaku Kogakubu Kenkyu Hokoku, 1984, 32(2), 141-4

Synthetic Circuit 4

Synthetic Circuit 5

- Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation, Journal of the American Chemical Society, 2022, 144(3), 1464-1472

Synthetic Circuit 6

Synthetic Circuit 7

- Preparation of halogenated hydrocarbons in continuous flow microchannel reactor, China, , ,

Synthetic Circuit 8

- An N-heterocyclic carbene-based nickel catalyst for the Kumada-Tamao-Corriu coupling of aryl bromides and tertiary alkyl Grignard reagents, Tetrahedron Letters, 2016, 57(30), 3287-3290

Synthetic Circuit 9

Synthetic Circuit 10

- Study of organic oxides. XXXIX. Reaction of unsaturated α-oxides with Group II A organometallic compounds, Zhurnal Obshchei Khimii, 1979, 49(5), 1047-50

Synthetic Circuit 11

- FeCl3-Activated Oxidation of Alkanes by [Os(N)O3]-, Journal of the American Chemical Society, 2004, 126(45), 14921-14929

Synthetic Circuit 12

- Trialkylborane-induced chlorination of alkanes with iodobenzene dichloride, Chemistry Letters, 1979, (8), 961-4

Synthetic Circuit 13

- Reagent-dictated site selectivity in intermolecular aliphatic C-H functionalizations using nitrogen-centered radicals, Chemical Science, 2018, 9(24), 5360-5365

Synthetic Circuit 14

- Site selective chlorination of C(sp3)-H bonds suitable for late-Stage functionalization, Angewandte Chemie, 2021, 60(15), 8276-8283

Synthetic Circuit 15

- Studies on sulfochlorination of paraffins. IX. Characteristics of the sulfochlorination of branched-chain paraffins, Journal fuer Praktische Chemie (Leipzig), 1981, 323(2), 262-8

Synthetic Circuit 16

- Use of compositions obtained by calcing particular metal-accumulating plants for implementing catalytical reactions, European Patent Organization, , ,

Synthetic Circuit 17

Synthetic Circuit 18

1.2 Reagents: Dimethyl sulfoxide

- Conversion of Alcohols to Chlorides by TMSCl and DMSO, Journal of Organic Chemistry, 1995, 60(8), 2638-9

Synthetic Circuit 19

- Diversification of aliphatic C-H bonds in small molecules and polyolefins through radical chain transfer, Science (Washington, 2022, 375(6580), 545-550

Pentane,3-chloro-3-methyl- Raw materials

Pentane,3-chloro-3-methyl- Preparation Products

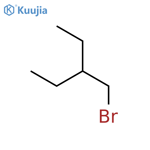

- 2-bromo-3-methylpentane (62168-41-6)

- Pentane, 2-chloro-3-methyl-, (R*,R*)- (9CI) (53521-23-6)

- 2-Chloro-2-methylpentane (4325-48-8)

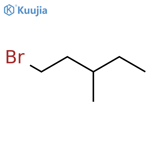

- 3-Bromo-3-methylpentane (25346-31-0)

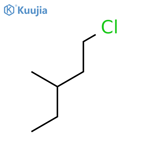

- 3-(chloromethyl)pentane (4737-41-1)

- Pentane, 2-chloro-3-methyl-, (R*,S*)- (9CI) (53520-46-0)

- Pentane,3-chloro-3-methyl- (918-84-3)

- Pentane,2-chloro-4-methyl- (25346-32-1)

- 2-chloro-3-methylpentane (24319-09-3)

- 3-(Bromomethyl)pentane (3814-34-4)

- Pentane,1-bromo-3-methyl- (51116-73-5)

- Pentane, 1-chloro-3-methyl- (62016-93-7)

Pentane,3-chloro-3-methyl- 関連文献

-

1. 783. Mechanism of elimination reactions. Part XVII. The comparative unimportance of steric strain in unimolecular olefin eliminationE. D. Hughes,C. K. Ingold,V. J. Shiner J. Chem. Soc. 1953 3827

Pentane,3-chloro-3-methyl-に関する追加情報

Pentane,3-chloro-3-methyl- (CAS No. 918-84-3): A Comprehensive Overview in Modern Chemical Research

Pentane,3-chloro-3-methyl-, identified by its Chemical Abstracts Service (CAS) number 918-84-3, is a significant compound in the realm of organic chemistry and pharmaceutical applications. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its versatile utility in synthetic chemistry and potential roles in drug development.

The chemical structure of Pentane,3-chloro-3-methyl- consists of a five-carbon chain with a chloro substituent and a methyl group at the third carbon position. This specific arrangement imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups enhances its compatibility with various catalytic systems, facilitating diverse chemical transformations.

In contemporary chemical research, Pentane,3-chloro-3-methyl- has been explored for its role in the development of novel catalysts and ligands. Its structural motif allows for the design of ligands that can stabilize transition metal centers, thereby enabling efficient cross-coupling reactions crucial for pharmaceutical synthesis. Recent studies have highlighted its application in palladium-catalyzed reactions, where it serves as an effective ligand precursor, contributing to the synthesis of biologically active compounds.

The compound's reactivity also makes it a candidate for polymerization processes. Researchers have investigated its use as a monomer or co-monomer in the production of specialty polymers with tailored properties. These polymers find applications in various industries, including medical devices and advanced materials, underscoring the compound's industrial relevance beyond traditional pharmaceuticals.

One of the most intriguing aspects of Pentane,3-chloro-3-methyl- is its potential in medicinal chemistry. Its structural framework can be modified to produce derivatives with specific biological activities. For instance, researchers have synthesized analogs of this compound that exhibit anti-inflammatory and antimicrobial properties. These derivatives are being tested in preclinical studies to evaluate their efficacy and safety profiles, demonstrating the compound's promise as a pharmacophore.

The synthesis of Pentane,3-chloro-3-methyl- itself is an area of active investigation. Modern synthetic methodologies have enabled more efficient and sustainable routes to this compound. Techniques such as catalytic hydrogenation and electrochemical methods have been employed to optimize yield and minimize waste. These advancements align with global efforts to promote green chemistry principles, ensuring that the production of such compounds is environmentally responsible.

Another fascinating application of Pentane,3-chloro-3-methyl- lies in its role as a building block for more complex organic molecules. Its versatility allows chemists to construct intricate scaffolds that serve as precursors for drugs targeting various diseases. For example, derivatives of this compound have been incorporated into molecules designed to interact with specific biological pathways, offering new therapeutic strategies.

The analytical characterization of Pentane,3-chloro-3-methyl- is also critical for understanding its behavior in different contexts. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into its structure and purity. These analytical methods are essential for ensuring that the compound meets the stringent requirements for use in pharmaceutical applications.

In conclusion, Pentane,3-chloro-3-methyl- (CAS No. 918-84-3) represents a cornerstone in modern chemical research due to its multifaceted applications. From catalysis to polymer science and medicinal chemistry, this compound continues to inspire innovation across multiple disciplines. As research progresses, its potential roles are likely to expand further, reinforcing its significance in the chemical industry and academic research communities.

918-84-3 (Pentane,3-chloro-3-methyl-) Related Products

- 2172135-78-1(tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate)

- 2383775-56-0(2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid)

- 2680863-60-7(3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)

- 955730-12-8(N-4-(2,3-dihydro-1H-indole-1-carbonyl)-4H,5H,6H-cyclopentad1,3thiazol-2-yl-4-fluorobenzamide)

- 1251626-66-0(1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)

- 2324109-69-3(N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide)

- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)

- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)

- 1956355-52-4(rac-(3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid)

- 1343881-00-4(ethyl(1-methyl-1H-indol-5-yl)methylamine)